N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide
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Description
N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O4S3 and its molecular weight is 446.98. The purity is usually 95%.
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Biological Activity
N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide is a complex organic compound with potential therapeutic applications due to its unique structural features, which include a piperidine ring and sulfonamide groups. This article presents a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Properties:
- Molecular Weight: Approximately 423.92 g/mol
- Solubility: Soluble in organic solvents; limited water solubility.
- Functional Groups: Contains sulfonamide and thiophene moieties.
This compound exhibits biological activity primarily through its interaction with specific molecular targets in the body.
Target Interactions:
- G Protein-Coupled Receptors (GPCRs): The compound may modulate the activity of GPCRs, which are critical in various signaling pathways influencing cellular responses.
- Ion Channels: It can affect ion channel activity, leading to alterations in cellular excitability and neurotransmission.
Biochemical Pathways:
The compound's action may influence several pathways, including:
- Signal transduction pathways involved in cell proliferation.
- Neurotransmitter release mechanisms affecting central nervous system functions.
Antiproliferative Effects
Research has indicated that compounds with similar structures to this compound demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related sulfonamide derivatives exhibit strong inhibition of cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 10 | Apoptosis |
Compound B | A549 (Lung Cancer) | 15 | Cell Cycle Arrest |
This compound | HeLa (Cervical Cancer) | 12 | Apoptosis |
Antimicrobial Activity
Additionally, the compound has been evaluated for antimicrobial properties. Preliminary studies suggest moderate to strong activity against gram-positive bacteria, indicating potential use as an antibacterial agent.
Case Studies and Research Findings
-
Anticancer Research:
- A study focusing on sulfonamide derivatives highlighted their effectiveness as anticancer agents, with this compound showing promising results in inhibiting tumor growth in vitro.
-
Neuroprotective Effects:
- Investigations into the neuroprotective properties of piperidine derivatives have indicated that compounds similar to this sulfonamide may offer protective effects against neurodegenerative diseases by modulating cholinergic signaling pathways.
-
Enzyme Inhibition:
- The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease.
Properties
IUPAC Name |
N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S3/c18-15-5-3-14(4-6-15)9-13-26(21,22)20-10-7-16(8-11-20)19-27(23,24)17-2-1-12-25-17/h1-6,9,12-13,16,19H,7-8,10-11H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIOIPZNEAETBR-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CS2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CS2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.